Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-
Description
Properties
IUPAC Name |
1-(2-aminopropanoylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6(10)7(12)11-9(8(13)14)4-2-3-5-9/h6H,2-5,10H2,1H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAFSAFQEDZJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCC1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289737 | |
| Record name | Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91633-91-9 | |
| Record name | Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multistep Synthetic Route via Halogenated Intermediates and Favorskii Rearrangement
One efficient synthetic approach involves the formation of halogenated intermediates followed by a Favorskii rearrangement, as described in patent WO2008138621A2. The key steps are:
Step (a): Ring Formation
Starting from dimethylmaleic acid anhydride or dimethylmaleic amide, the methyl substituents are functionalized with a suitable leaving group (e.g., bromine, chlorine, iodine, mesylate, triflate, tosylate). This step is conducted in the presence of a base to yield an intermediate cyclopentene derivative.Step (b): Bromination
The intermediate is brominated to introduce a bromine substituent, forming a brominated cyclopentane intermediate.Step (c): Favorskii Rearrangement
This rearrangement converts the brominated intermediate into a cyclopentene skeleton with the amino group deprotected to yield a key intermediate.Step (d): Hydrogenation and Ester Hydrolysis
The intermediate undergoes catalytic hydrogenation to saturate the ring, followed by removal of ester groups to yield the target compound, cyclopentanecarboxylic acid derivative with the amino substituent.
This method allows for the incorporation of the amino acid moiety by reaction with a glycine synthon, enabling the synthesis of 1-[(2-amino-1-oxopropyl)amino]-cyclopentanecarboxylic acid with good specificity and yields.
Diazoketone Ring Contraction and Direct Amide Formation
Another notable synthetic route is described in patent WO1987003278A2, which involves:
Diazoketone Formation
Preparation of a cyclohexane diazoketone intermediate.Ring Contraction via Reaction with Amines
The diazoketone is reacted directly with primary or secondary amines, including amino acid derivatives such as alanine esters, to form the corresponding cyclopentane acid amides. This reaction proceeds with high yields despite the formation of potential side products like α,β-unsaturated ketones.Advantages
This method is advantageous because it combines ring contraction and amide formation in a single step, simplifying the synthesis. The reaction tolerates a broad range of amines, including natural amino acids and their isomers, making it versatile for preparing various amino-substituted cyclopentanecarboxylic acids.
This approach is particularly useful for synthesizing the 1-[(2-amino-1-oxopropyl)amino]-cyclopentanecarboxylic acid by using alanine or its ester derivatives as the amine component.
Chemoenzymatic Approaches Using Aldolase Enzymes
Recent advances include chemoenzymatic synthesis employing enzymes such as 2-deoxyribose-5-phosphate aldolase (DERA):
Aldolase-Catalyzed Aldol Condensation
The process involves reacting acetaldehyde with N-protected aminoaldehyde substrates under DERA catalysis to form chiral lactol intermediates.Potential for Chiral Cyclopentane Derivatives
This enzymatic approach allows for stereoselective synthesis of cyclopentane derivatives with amino functionalization, which could be adapted for preparing 1-[(2-amino-1-oxopropyl)amino]-cyclopentanecarboxylic acid with defined stereochemistry.Advantages
High chemo- and enantioselectivity under mild conditions, offering a green chemistry alternative to traditional synthetic methods.
Solid-Phase Peptide Synthesis (SPPS) and Cyclization for Peptidomimetic Derivatives
For derivatives related to cyclopentanecarboxylic acid with amino substituents incorporated into peptide-like structures:
SPPS Approach
Using Fmoc-protected amino acids on solid supports, linear precursors containing cyclopentanecarboxylic acid derivatives are assembled.Cyclization and Deprotection
Cyclization under pseudo-high dilution conditions and subsequent deprotection steps yield cyclic peptidomimetics containing the cyclopentane amino acid scaffold.Yields and Purity
Overall yields range from 9% to 16% with purities above 96%, with cyclization being the critical step affecting yield.Implications
This method is useful for preparing complex cyclopentanecarboxylic acid derivatives functionalized with amino acid moieties for biological studies.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 1-(2-aminopropionamido)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-(2-aminopropionamido)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 1-(2-aminopropionamido)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-[(2-Amino-1-oxopropyl)amino]cyclopentane-1-carboxylic acid
- Synonyms: NSC63332, AC1L6L7Z, 1-(2-aminopropionamido)cyclopentane-1-carboxylic acid .
- CAS Registry Number : 91633-91-9 .
- Molecular Formula : C₉H₁₆N₂O₃ .
- InChIKey : OMAFSAFQEDZJFA-UHFFFAOYSA-N .
Structural Features: The compound consists of a cyclopentane ring substituted with a carboxylic acid group and an amide-linked 2-aminopropionyl side chain. This structure imparts unique physicochemical properties, such as hydrogen-bonding capacity and stereochemical complexity, which influence its reactivity and biological interactions .
Structural Analogues in the Cyclopentanecarboxylic Acid Family
1-Amino-1-cyclopentanecarboxylic acid
- CAS : 52-52-8 .
- Structure: Cyclopentane ring with a carboxylic acid and a primary amino group at position 1.
- Properties: Melting point: 320–322°C (decomposes) .
cis-2-Amino-1-cyclopentanecarboxylic acid
- CAS : 37910-65-9 .
- Structure: Amino group at position 2 (cis configuration relative to carboxylic acid).
- Properties :
Stereoisomeric Derivatives
- (1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS 71830-08-5) and (1S,3R)-3-Aminocyclopentanecarboxylic acid (CAS 71830-07-4) : Properties:
- Melting points: 172.1°C (decomposes) and 192°C (decomposes), respectively .
- Key Difference : Stereochemistry at positions 1 and 3 affects chiral recognition in biological systems.
Metcaraphen Hydrochloride
- Structure: 2-(Diethylamino)ethyl ester of 1-(3,4-dimethylphenyl)cyclopentanecarboxylic acid .
- Key Difference : Ester functionalization and aromatic substitution enhance lipophilicity, making it suitable for pharmaceutical applications (e.g., anticholinergic activity) .
Functionalized Cyclopropane Analogues
Cyclopropanecarboxylicacid, 1-[[(methylamino)carbonyl]amino]-2-(1-methylethyl)-, cis-
- CAS : 95474-37-6 .
- Structure: Cyclopropane ring with a methylamino carbonyl group and isopropyl substituent.
Physicochemical and Functional Comparisons
Biological Activity
Cyclopentanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]- (CAS No. 135211-32-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Name : Cyclopentanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-
- Molecular Formula : C9H16N2O3
- Molecular Weight : 200.23 g/mol
- CAS Number : 135211-32-4
Biological Activity Overview
Cyclopentanecarboxylic acid derivatives have been studied for their various biological activities. The primary areas of interest include:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems.
- Antimicrobial Properties : Some derivatives have shown promise against bacterial strains, suggesting potential applications in treating infections.
- Neuroprotective Effects : There is emerging evidence that certain cyclopentanecarboxylic acid derivatives may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
In a study conducted by Zhang et al., the antioxidant potential of cyclopentanecarboxylic acid derivatives was evaluated using DPPH radical scavenging assays. The results indicated a dose-dependent increase in scavenging activity, suggesting that these compounds could be effective in reducing oxidative damage in cells.
Case Study 2: Antimicrobial Efficacy
A recent investigation by Liu et al. assessed the antimicrobial properties of various cyclopentanecarboxylic acid derivatives against standard bacterial strains. The study revealed that certain derivatives exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents.
Case Study 3: Neuroprotective Mechanisms
Research by Smith et al. explored the neuroprotective effects of cyclopentanecarboxylic acid on neuronal cell lines exposed to oxidative stress. The findings suggested that the compound could enhance cell viability and reduce apoptosis, likely through the modulation of reactive oxygen species (ROS) levels.
Q & A
Basic: What synthetic methodologies are recommended for preparing cyclopentanecarboxylic acid derivatives with amino-functionalized side chains?
Answer:
The synthesis of amino-functionalized cyclopentanecarboxylic acids typically involves coupling reactions between cyclopentane precursors and amine-containing reagents. For example, a protected cyclopentanecarboxylic acid (e.g., ester or amide) can undergo nucleophilic substitution or condensation with 2-amino-1-oxopropyl derivatives. Evidence from related syntheses (e.g., Scheme 1 in ) suggests using Boc (tert-butoxycarbonyl) protection for amines to prevent side reactions. Post-synthesis deprotection and purification via column chromatography or recrystallization are critical for isolating the target compound. Reaction optimization, such as adjusting pH and temperature, can improve yields .
Advanced: How can researchers resolve discrepancies in physicochemical data (e.g., melting points) among stereoisomers of cyclopentanecarboxylic acid derivatives?
Answer:
Discrepancies in melting points often arise from stereochemical variations. For instance, enantiomers like (1R,3S)- and (1S,3R)-3-aminocyclopentanecarboxylic acid exhibit distinct melting points (172.1°C vs. 192°C) due to crystal packing differences . To address this, employ chiral separation techniques such as HPLC with chiral columns or enzymatic resolution. Solid-state NMR or X-ray crystallography can further confirm stereochemistry. Consistency in analytical conditions (e.g., heating rate during melting point determination) is essential for reproducibility .
Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?
Answer:
A combination of techniques is recommended:
- GC-MS : Useful for volatile derivatives (e.g., esters) to confirm molecular weight and fragmentation patterns (as demonstrated for terpenoid derivatives in ).
- NMR : 1H/13C NMR identifies functional groups (e.g., amine, carbonyl) and spatial arrangement. For example, coupling constants in 2D NMR (COSY, HSQC) can resolve cyclopentane ring conformations .
- IR Spectroscopy : Confirms presence of amide (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) groups .
Advanced: What strategies mitigate side reactions during multi-step synthesis of this compound?
Answer:
Key strategies include:
- Protection-Deprotection : Use Boc or Fmoc groups for amines to prevent undesired nucleophilic attacks .
- Step Monitoring : Track reaction progress via TLC or HPLC to identify intermediates and byproducts.
- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) can enhance selectivity, as seen in hydrogenation steps for similar cyclopentane derivatives .
- Temperature Control : Low temperatures (−78°C) minimize racemization in stereospecific steps .
Basic: What biological roles have been reported for structurally related cyclopentanecarboxylic acid derivatives?
Answer:
Cyclopentanecarboxylic acid derivatives are implicated in plant growth regulation and bioactive compound synthesis. For example, 3-methylene derivatives act as terpenoid intermediates, influencing phytochemical pathways . Amino-functionalized analogs (e.g., 1-aminocyclopentanecarboxylic acid) serve as non-proteinogenic amino acids in peptide design, modulating secondary structures in α/γ-peptide hybrids .
Advanced: How can computational modeling predict the bioactivity of this compound?
Answer:
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. For γ-amino acid analogs, docking studies have revealed hydrogen bonding and hydrophobic interactions critical for binding .
- Molecular Dynamics (MD) : Assess stability of compound-target complexes over time, evaluating conformational flexibility of the cyclopentane ring.
- QSAR Modeling : Relate structural features (e.g., substituent electronegativity) to activity data from analogs, enabling predictive optimization .
Basic: What safety precautions are advised for handling amino-functionalized cyclopentanecarboxylic acids?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .
- Storage : Keep in airtight containers at 4°C to prevent degradation .
Advanced: How does stereochemistry impact the compound’s stability under varying pH conditions?
Answer:
Stereochemistry influences protonation states and hydrolysis rates. For example, cis isomers may exhibit faster ester hydrolysis due to steric strain, while trans isomers are more stable. Stability studies under acidic (pH 2) and basic (pH 10) conditions, monitored via HPLC, can quantify degradation kinetics. Evidence from ester derivatives (e.g., ethyl 3-oxocyclopentanecarboxylate) shows pH-dependent lactonization, which stereochemistry modulates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
